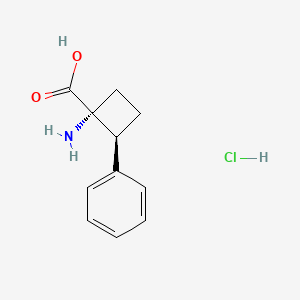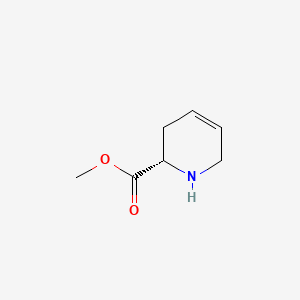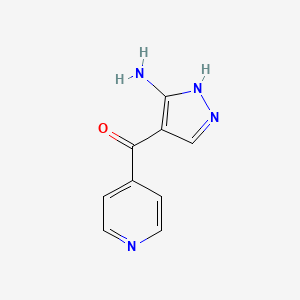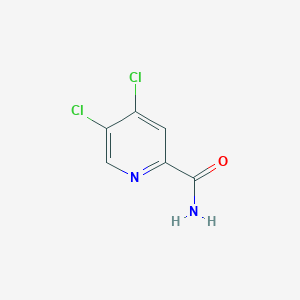
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a cyclobutane ring substituted with an amino group and a phenyl group, making it a versatile building block for various chemical reactions and potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes. This step often requires photochemical conditions or the use of a catalyst to facilitate the cycloaddition.
Amino Group Introduction:
Phenyl Group Addition: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclobutane derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules. Its chiral nature makes it useful in asymmetric synthesis and the study of stereochemistry.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. It can also serve as a model compound for understanding the behavior of cyclobutane-containing molecules in biological systems.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.
作用机制
The mechanism of action of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride
- trans-2-Phenylcyclopropanamine hydrochloride
Uniqueness
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-,11+;/m0./s1 |
InChI 键 |
SJXVUEGZDXVMIJ-QLSWKGBWSA-N |
手性 SMILES |
C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N.Cl |
规范 SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)




![1H,3H-Thieno[3,4-c]furan-4-carboxylic acid](/img/structure/B11762430.png)
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)

![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)

![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)


